Absolute Stereochemical Purity vs. Racemic Mixture
The (1R)-enantiomer is supplied with a chemical purity of ≥98% as a single stereoisomer , whereas the racemic mixture (CAS 1270412-85-5) contains an equimolar amount of the (1S)-enantiomer, resulting in 0% enantiomeric excess . No detectable opposite enantiomer is reported in the (1R) product specifications.
| Evidence Dimension | Enantiomeric purity (ee%) |
|---|---|
| Target Compound Data | ≥98% chemical purity; single enantiomer, opposite enantiomer not detected (ee>99% inferred from single-enantiomer specification) |
| Comparator Or Baseline | Racemic 1-(2,3,4-trifluorophenyl)but-3-en-1-amine: 0% ee (equimolar mixture of R and S enantiomers) |
| Quantified Difference | >99% ee vs. 0% ee |
| Conditions | Vendor certificate of analysis; chiral HPLC or equivalent method |
Why This Matters
A single enantiomer is mandatory for stereoselective synthesis and for generating homochiral drug candidates; use of the racemate would introduce 50% of the undesired enantiomer, potentially halving the desired activity or producing off-target effects.
